N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALPYPALLCTAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354593 | |
| Record name | 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113248-64-9 | |
| Record name | 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113248-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the nucleophilic attack of 4-fluorobenzylamine on pyridine-3-carbaldehyde, forming an imine intermediate. This intermediate is subsequently reduced using agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The choice of reducing agent is critical: NaBH3CN selectively reduces imines in the presence of other functional groups, while NaBH(OAc)3 operates effectively in acidic conditions.
Optimization Strategies
Yields in reductive amination depend on solvent polarity and reaction time. For example, a patent detailing the synthesis of a structurally related amine, (4-fluorobenzyl)-(1-methylpiperidin-4-yl)amine, achieved high purity by conducting the reaction in THF with a 1:1 molar ratio of aldehyde to amine. Similar optimization for the target compound could involve:
-
Solvent selection : Polar aprotic solvents like THF or DMF enhance imine formation.
-
Catalytic additives : Lewis acids such as titanium(IV) isopropoxide accelerate imine formation.
-
Workup procedures : Isolation via aqueous extraction and subsequent crystallization improves purity.
Alkylation Methods
Alkylation of pyridin-3-ylmethanamine with 4-fluorobenzyl halides represents another viable route. This method leverages nucleophilic substitution, where the amine acts as a nucleophile attacking an electrophilic benzyl halide.
Nucleophilic Substitution Reactions
In a documented procedure for synthesizing N-methyl-1-(4-pyridinyl)methanamine, 4-chloropyridine was treated with methylamine under basic conditions. Adapting this for the target compound, pyridin-3-ylmethanamine reacts with 4-fluorobenzyl bromide in the presence of cesium carbonate (Cs2CO3) in DMF at room temperature. The base deprotonates the amine, enhancing its nucleophilicity and facilitating displacement of the halide.
Solvent and Base Selection
-
Solvent : DMF and DMSO are preferred for their ability to dissolve both aromatic amines and halides.
-
Base : Cs2CO3 offers superior performance over K2CO3 or NaHCO3 due to its stronger basicity and solubility in polar solvents.
-
Reaction time : Completes within 16–24 hours, as evidenced by analogous benzylation reactions.
Table 1: Alkylation Conditions and Outcomes
| Substrate | Halide | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Pyridin-3-ylmethanamine | 4-Fluorobenzyl bromide | Cs2CO3 | DMF | 75%* | |
| N-Methyl-1-(4-pyridinyl)methanamine | 4,6-Dichloro-5-fluoro-2-methylpyrimidine | Et3N | DMSO | 49% |
*Yield inferred from analogous reactions.
Purification and Characterization Techniques
Crystallization
Crystalline salts enhance purity, as demonstrated in the isolation of a hemi-tartrate salt of a carbamide derivative. For the target amine, tartaric acid or HCl could protonate the amine, enabling crystallization from ethanol or acetone.
Chromatography
Reverse-phase high-performance liquid chromatography (RP-HPLC) effectively purifies hydrophilic amines, achieving >95% purity for related compounds.
Spectroscopic Characterization
-
NMR : 1H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
-
X-ray diffraction : Resolves crystal structure for polymorph identification.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 60–70%* | High | Moderate | Low |
| Alkylation | 70–75%* | High | High | Moderate |
| Metal Catalysis | 50–60%* | Moderate | Low | High |
*Estimated based on analogous reactions.
-
Reductive amination offers simplicity but requires careful handling of moisture-sensitive reagents.
-
Alkylation is scalable but generates stoichiometric halide waste.
-
Metal catalysis enables precise bond formation but involves expensive catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobenzyl)pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(4-Fluorobenzyl)pyridin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorobenzyl)pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Substituted Benzyl Groups
The following compounds share the core pyridin-3-ylmethylamine scaffold but differ in benzyl substituents (Table 1):
Key Observations :
Analogues with Heterocyclic Modifications
Table 2: Heterocyclic Variants and Their Properties
Key Observations :
- Bioactivity : Triazole and imidazole variants exhibit broader biological activity, including antifungal and kinase inhibition, due to enhanced hydrogen-bonding capabilities .
- Solubility : Thiazole derivatives show lower aqueous solubility compared to pyridine-based analogues, impacting pharmacokinetics .
Analogues with Extended Aromatic Systems
Table 3: Extended Aromatic Analogues
Key Observations :
- Imine vs. Amine : Imine derivatives (e.g., methanimines) are more volatile but less stable under physiological conditions .
- Therapeutic Potential: Sarizotan’s chroman-pyridine structure demonstrates superior CNS penetration compared to simpler benzyl analogues .
Physicochemical and Pharmacokinetic Comparison
Table 4: Physicochemical Properties
Biological Activity
N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article explores its synthesis, biological mechanisms, applications, and structure-activity relationships (SAR), supported by relevant research findings and data tables.
This compound is characterized by a fluorobenzyl group attached to a pyridine moiety. The presence of the fluorine atom enhances its lipophilicity and stability, which are crucial for biological interactions. The synthesis typically involves nucleophilic substitution reactions where the fluorobenzyl group is introduced into the pyridine derivative.
Common Synthesis Pathways
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | 4-Fluorobenzyl chloride + pyridin-3-amine | Base (e.g., NaOH) |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Oxidation | Hydrogen peroxide | Acidic medium |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies have indicated its potential as an inhibitor of certain pathways involved in disease processes, particularly in neurological and psychiatric disorders.
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act on neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in mood disorders.
Research Findings
Recent studies have provided insights into the efficacy and safety profiles of this compound:
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported:
- Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus: 32 µg/mL
- **MIC against Escherichia coli: 64 µg/mL
These results suggest that modifications to the molecular structure can significantly enhance antimicrobial potency.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that this compound has a favorable safety profile:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCC827 (lung cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| SH-SY5Y (neuroblastoma) | 25 |
These findings indicate that while the compound exhibits biological activity, it maintains a degree of selectivity towards cancer cells over normal cells.
Structure-Activity Relationships (SAR)
The SAR studies highlight the influence of different substituents on the biological activity of this compound. Variations in the fluorine position or the introduction of other electron-withdrawing groups significantly affect potency.
Key Observations
- Fluorine Substitution : The presence of fluorine at the para position enhances lipophilicity and receptor binding affinity.
- Electron-Withdrawing Groups : Compounds with additional electron-withdrawing groups showed improved activity against specific bacterial strains.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Neuroprotective Effects : In animal models, this compound demonstrated neuroprotective properties by reducing oxidative stress markers in the brain.
- Antidepressant Activity : Behavioral assays indicated that administration led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant candidate.
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine, and how can reaction yields be optimized?
Answer: A common synthesis involves coupling a pyridinylmethylamine precursor with 4-fluorobenzyl halide. For example:
- Step 1: React 1-(pyridin-3-yl)methanamine with 4-fluorobenzyl bromide in tetrahydrofuran (THF) under reflux.
- Step 2: Add a coupling agent (e.g., EDC·HCl) and a base (e.g., N,N-diisopropylethylamine) to facilitate amination .
- Optimization: Control temperature (reflux at ~66°C) and stoichiometric ratios (1:1.1 amine:halide) to minimize side reactions. Purification via silica gel chromatography typically yields >80% purity.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- LC-MS: Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 215.1) and purity .
- NMR: ¹H NMR (300 MHz, CDCl₃) reveals diagnostic signals: δ 8.4–8.6 (pyridine-H), δ 7.2–7.4 (fluorobenzyl aromatic-H), and δ 3.8–4.1 (CH₂-N) .
- X-ray crystallography: Validates bond angles and stereochemistry, though limited data exists for this specific compound .
Q. How does the fluorobenzyl moiety influence the compound’s physicochemical properties?
Answer:
- Lipophilicity: The 4-fluorobenzyl group increases logP by ~0.5–1.0 compared to non-fluorinated analogs, enhancing membrane permeability .
- Electrophilicity: Fluorine’s electron-withdrawing effect stabilizes the benzylamine group, reducing oxidative degradation .
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water (<1 mg/mL) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Answer:
- In vitro enzyme inhibition: Screen against kinases (e.g., tyrosine kinases) or GPCRs using fluorescence polarization assays.
- Cytotoxicity: Test in HEK-293 or HepG2 cells (IC₅₀ typically >50 µM for non-toxic candidates) .
- Binding affinity: Surface plasmon resonance (SPR) or ITC to quantify interactions with targets like serotonin receptors .
Advanced Research Questions
Q. How can enantiomeric impurities in the synthesis of this compound be resolved?
Answer:
- Chiral chromatography: Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to separate enantiomers (resolution factor >1.5) .
- Asymmetric synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the coupling step to favor a single enantiomer .
- Circular dichroism (CD): Verify enantiopurity by comparing experimental CD spectra to computational models .
Q. What strategies mitigate discrepancies in biological activity data across different assay platforms?
Answer:
- Normalize assay conditions: Standardize cell lines (e.g., use ATCC-certified HEK-293), buffer pH (7.4), and incubation time (24–48 hrs) .
- Control for fluorophore interference: Replace fluorescent probes (e.g., in kinase assays) with luminescent or absorbance-based readouts .
- Meta-analysis: Apply statistical tools (e.g., Bland-Altman plots) to reconcile IC₅₀ variations between labs .
Q. How do substituent variations on the pyridine ring affect SAR in related methanamine derivatives?
Answer:
- Position 2 vs. 3 pyridine substitution: 3-Pyridinyl derivatives (like this compound) show 10–20× higher affinity for dopamine receptors than 2-substituted analogs .
- Electron-donating groups (e.g., -OCH₃): Increase metabolic stability but reduce binding to adenosine receptors .
- Steric effects: Bulky substituents at the pyridine 4-position decrease solubility but improve selectivity for σ-1 receptors .
Q. What computational methods predict the compound’s interaction with neurological targets?
Answer:
- Molecular docking (AutoDock Vina): Simulate binding to serotonin 5-HT₆ receptors (PDB: 6WGT). Key interactions: fluorobenzyl π-stacking with Phe286 and pyridine-H bonding to Asp106 .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
- Free energy perturbation (FEP): Quantify ΔΔG for substituent modifications to guide lead optimization .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability in liver microsomes?
Answer:
- Variable CYP450 activity: Use pooled human liver microsomes (HLM) from ≥10 donors to account for genetic polymorphisms .
- Incubation time optimization: Shorter times (30 min) may underestimate clearance; validate with t₁/₂ calculations .
- Cofactor supplementation: Ensure NADPH regeneration systems are active to avoid false-negative results .
Q. Why do crystallographic data sometimes conflict with computational structural predictions?
Answer:
- Crystal packing forces: X-ray structures may show distorted conformations due to lattice constraints. Compare with solution-phase NMR .
- Implicit solvent models: Density functional theory (DFT) calculations often neglect explicit solvent effects, leading to deviations in bond angles .
- Tautomeric states: Pyridine protonation states (neutral vs. N-protonated) in crystals vs. simulations can alter geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
